molecular formula C18H20ClN3O2S B2413013 3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride CAS No. 1351659-39-6

3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride

Cat. No.: B2413013
CAS No.: 1351659-39-6
M. Wt: 377.89
InChI Key: UJYWFXBCZFJISD-UHFFFAOYSA-N
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Description

The compound “3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The structure of the compound can be elucidated from spectral information .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds related to piperazine derivatives, like 3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride, have shown significant antiviral and antimicrobial properties. For instance, urea and thiourea derivatives of piperazine demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013). Similarly, certain piperazine derivatives exhibited substantial activity against gram-negative bacterial stains, such as Pseudomonas aeruginosa, and against fungal strains like Candida albicans (Mishra & Chundawat, 2019).

Antidepressant and Anxiolytic Effects

Piperazine derivatives have also been researched for their potential antidepressant and anxiolytic effects. A series of compounds featuring 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized and showed dual activity at 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as a new class of antidepressants (Orus et al., 2002).

Anti-Hypertensive Applications

Research into piperazine derivatives has included their use as intermediates in the synthesis of anti-hypertensive drugs. For example, an improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in anti-hypertensive drug synthesis, has been described (Ramesh et al., 2006).

Other Biological Activities

Further research into similar piperazine derivatives has revealed a range of biological activities, such as allosteric enhancement of the A1 adenosine receptor, which could have implications in various pharmacological applications (Romagnoli et al., 2008).

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications and potential biological effects . Future research may focus on developing new synthesis methods, exploring additional applications, and further understanding the biological effects of these compounds .

Properties

IUPAC Name

3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYWFXBCZFJISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC(=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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